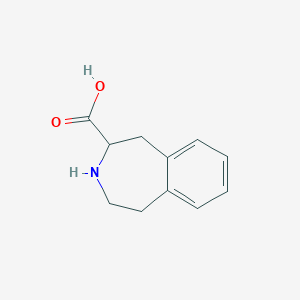
2,3,4,5-Tetrahydro-1H-3-benzazepine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused to a benzene ring, with a carboxylic acid functional group attached.
Méthodes De Préparation
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro can be achieved through several synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex . Another approach includes the conversion of ketoximes to benzazepines using propylphosphonic anhydride as a catalyst . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Applications De Recherche Scientifique
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-3-benzazepine: This compound lacks the carboxylic acid functional group, resulting in different chemical properties and applications.
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester: The presence of a methoxy group and a methyl ester functional group distinguishes it from the parent compound.
Dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate: This compound features a larger ring structure and additional functional groups, leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-3-benzazepine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) |
Clé InChI |
BQWWLQSXATWTSW-UHFFFAOYSA-N |
SMILES |
C1CNC(CC2=CC=CC=C21)C(=O)O |
SMILES canonique |
C1CNC(CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)

![(1R,1'R)-1,1'-([2,2'-Bipyridine]-6,6'-diyl)bis(2,2-dimethylpropan-1-ol)](/img/structure/B1639982.png)



![5,5-Dimethyl-5H-dibenzo[b,d]stannole](/img/structure/B1639995.png)
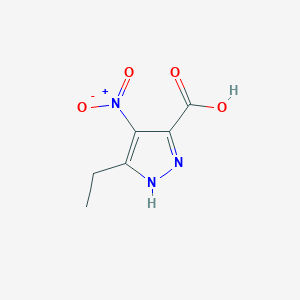

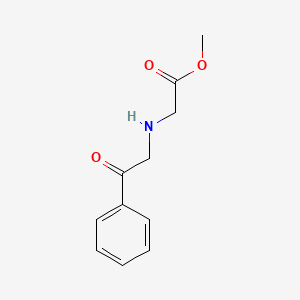
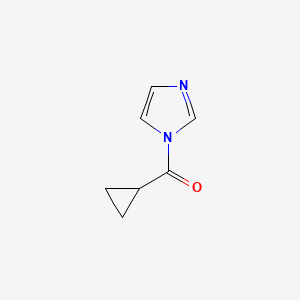
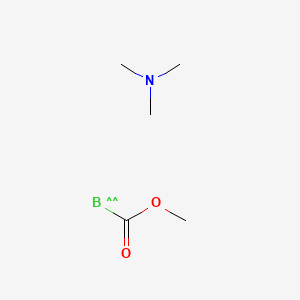
![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)
